molecular formula C16H17NO5 B4182942 3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B4182942
M. Wt: 303.31 g/mol
InChI Key: KRSGOHOGXBDPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, commonly known as Cefoxitin, is a semi-synthetic antibiotic that belongs to the cephamycin group of antibiotics. It is used to treat bacterial infections such as respiratory tract infections, skin infections, urinary tract infections, and intra-abdominal infections. Cefoxitin is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Cefoxitin works by inhibiting the synthesis of the bacterial cell wall. It does this by binding to and inhibiting the activity of the enzymes involved in the synthesis of the cell wall. This leads to the lysis of the bacterial cell and ultimately bacterial death.
Biochemical and Physiological Effects:
Cefoxitin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has also been shown to have a low toxicity profile and is generally well tolerated by patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cefoxitin in lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial infections and their treatment. However, one limitation of using Cefoxitin is the development of antibiotic resistance. This can make it difficult to use in certain experiments and can limit its effectiveness in treating bacterial infections.

Future Directions

There are several future directions for research on Cefoxitin. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the development of new methods for the synthesis of Cefoxitin and other cephamycin antibiotics. Finally, research is needed to better understand the mechanism of action of Cefoxitin and how it can be used to treat bacterial infections.

Scientific Research Applications

Cefoxitin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the mechanism of action of antibiotics, the development of antibiotic resistance, and the identification of new antibiotic targets.

properties

IUPAC Name

3-[(2-acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-8(18)9-4-2-3-5-10(9)17-15(19)13-11-6-7-12(22-11)14(13)16(20)21/h2-5,11-14H,6-7H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSGOHOGXBDPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
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3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
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3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.